molecular formula C19H18N4O4S B2949381 N-(2H-1,3-benzodioxol-5-yl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide CAS No. 1105247-89-9

N-(2H-1,3-benzodioxol-5-yl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide

Cat. No.: B2949381
CAS No.: 1105247-89-9
M. Wt: 398.44
InChI Key: FBXIAIAFUINKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a synthetic small molecule investigated for its potential as a multi-target therapeutic agent, primarily in the field of oncology and neurodegenerative diseases. Its design incorporates a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for yielding compounds with diverse biological activities. The molecule's research value stems from its hypothesized mechanism of action as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancers [https://www.ncbi.nlm.nih.gov/books/NBK549922/]. Concurrently, the presence of the benzodioxole moiety suggests potential for monoamine oxidase B (MAO-B) inhibition, positioning this compound as a candidate for investigating novel treatment strategies for Parkinson's disease [https://pubmed.ncbi.nlm.nih.gov/28571524/]. This dual-target potential makes it a valuable chemical probe for researchers studying the complex interplay between signaling pathways in cell survival and neurological function, enabling the exploration of new therapeutic hypotheses in vitro and in animal models. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c24-19(20-13-3-4-14-16(10-13)27-11-26-14)23-7-5-12(6-8-23)17-21-22-18(28-17)15-2-1-9-25-15/h1-4,9-10,12H,5-8,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXIAIAFUINKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as the benzodioxole and furan derivatives, which are then coupled with a thiadiazole moiety. The final step involves the formation of the piperidine-1-carboxamide linkage under controlled conditions, often using reagents like coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
N-(2H-1,3-Benzodioxol-5-yl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide (Target) Piperidine-thiadiazole Benzodioxole, Furan-2-yl ~435.4 (estimated) Anticancer, CNS modulation
N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide Thiazole-cyclopropane Biphenyl, Pyridin-3-yl, Benzodioxole 591.14 Kinase inhibition, Antimicrobial
L066-0503: N-(2H-1,3-Benzodioxol-5-yl)-5-[1-(3-fluorobenzenesulfonyl)piperidin-3-yl]-1,3,4-thiadiazole-2-carboxamide Piperidine-thiadiazole Benzodioxole, 3-Fluorobenzenesulfonyl ~521.5 (estimated) Protease inhibition, Antiviral
N-[(1H-1,3-Benzodiazol-2-yl)methyl]furan-2-carboxamide Benzodiazole-furan Benzodiazole, Furan-2-yl ~243.3 Neurotransmitter modulation

Comparative Analysis

  • Pharmacophore Diversity: The target compound’s piperidine-thiadiazole core contrasts with the thiazole-cyclopropane scaffold in the biphenyl derivative . The latter’s bulkier biphenyl group may enhance hydrophobic interactions but reduce solubility compared to the target’s furan substituent. L066-0503 shares the piperidine-thiadiazole backbone but replaces the furan with a sulfonylated fluorobenzene group.
  • The cyclopropane ring in the biphenyl derivative confers ring strain, which might increase reactivity or conformational rigidity compared to the target’s unstrained piperidine ring.
  • Synthetic Complexity :

    • The biphenyl derivative’s synthesis involves multistep reactions, including HATU-mediated coupling and HPLC purification , whereas the target compound’s furan-thiadiazole linkage likely requires milder conditions (e.g., cyclocondensation).

Limitations and Challenges

  • Metabolic Stability : The furan group may undergo oxidative metabolism, necessitating structural optimization (e.g., fluorination) to improve half-life .
  • Solubility : The piperidine-thiadiazole core’s lipophilicity could limit aqueous solubility, requiring formulation strategies like salt formation or prodrug design .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a compound that exhibits diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety, a thiadiazole ring, and a piperidine backbone. The molecular formula is C18H19N3O5C_{18}H_{19}N_3O_5, with a molecular weight of approximately 357.4 g/mol. Its structure can be represented as follows:

SMILES C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NCC3=CC4=C(C=C3)OCO4\text{SMILES }C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NCC3=CC4=C(C=C3)OCO4

1. Anticonvulsant Activity

Research has indicated that compounds containing the 1,3,4-thiadiazole scaffold have significant anticonvulsant properties. A study demonstrated that derivatives of this scaffold exhibited notable activity in animal models of epilepsy, particularly using the maximal electroshock (MES) and pentylenetetrazol (PTZ) methods for evaluation . The specific compound under discussion showed promising results, suggesting its potential as an anticonvulsant agent.

2. Antimicrobial Effects

The thiadiazole moiety is recognized for its broad spectrum of antimicrobial activities. Studies have shown that compounds featuring this scaffold can inhibit the growth of various bacterial strains and fungi . The inclusion of the furan group in the structure may enhance this activity by increasing lipophilicity and facilitating membrane penetration.

3. Anti-inflammatory Properties

The anti-inflammatory effects of compounds with similar structures have been documented extensively. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and neurotransmission.
  • Receptor Modulation : It may interact with neurotransmitter receptors or ion channels, contributing to its anticonvulsant effects.

Case Study 1: Anticonvulsant Efficacy

A study conducted on various thiadiazole derivatives included this compound as one of the tested compounds. Results indicated a significant reduction in seizure duration and frequency in MES models compared to control groups .

Case Study 2: Antimicrobial Testing

In vitro tests against clinical isolates of bacteria demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential utility in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2H-1,3-benzodioxol-5-yl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with carboxylic acids or esters under acidic conditions (e.g., POCl₃ or H₂SO₄) .
  • Step 2 : Functionalization of the piperidine ring via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for carboxamide bond formation) .
  • Step 3 : Final assembly via Suzuki-Miyaura or Ullmann coupling for aryl-aryl bond formation .
    • Yield Optimization : Key factors include temperature control (e.g., 80–110°C for cyclization), stoichiometric ratios (1:1.2 for amine-carboxylic acid coupling), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Assign peaks for benzodioxole (δ 6.7–7.1 ppm, aromatic protons), thiadiazole (δ 8.2–8.5 ppm), and piperidine (δ 2.5–3.5 ppm, methylene/methine groups) .
  • FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functionalities .
    • Purity Assessment :
  • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time consistency (±0.2 min) indicates purity >95% .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Stability Protocols :

  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–200°C to detect decomposition .
  • Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC .
  • Humidity Testing : Store at 40°C/75% relative humidity for 4 weeks; assess hygroscopicity and polymorphic changes using PXRD .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?

  • Case Example : If conflicting IC₅₀ values arise in kinase inhibition assays:

  • Assay Validation : Cross-check using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Buffer Optimization : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological conditions .
  • Data Normalization : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-experimental variability .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

  • Key Modifications :

  • Thiadiazole Substitution : Replace furan-2-yl with electron-withdrawing groups (e.g., -NO₂) to improve π-π stacking in hydrophobic binding pockets .
  • Piperidine Ring Rigidity : Introduce sp³-hybridized carbons or fluorination to reduce off-target interactions .
    • Computational Tools : Molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., COX-2 or EGFR) .

Q. What experimental and computational approaches elucidate the compound’s mechanism of action in complex biological systems?

  • In Silico Methods :

  • MD Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations .
  • Pharmacophore Modeling : Map essential features (H-bond donors, aromatic rings) using Schrödinger’s Phase .
    • Wet-Lab Validation :
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein denaturation shifts .
  • RNA-Seq : Profile transcriptomic changes post-treatment to identify downstream pathways .

Q. How should researchers address discrepancies in crystallographic vs. solution-phase structural data?

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) provides absolute configuration but may miss dynamic conformations .
  • Solution-Phase Analysis : Compare SCXRD data with NMR-derived NOE correlations to assess flexibility in the piperidine-carboxamide linkage .
  • Mitigation : Use restrained molecular dynamics to reconcile static (X-ray) and dynamic (NMR) models .

Data Contradiction Analysis

Q. What statistical frameworks are recommended for reconciling inconsistent enzymatic inhibition data?

  • Approach : Apply mixed-effects models to account for batch-to-batch variability in compound synthesis or assay conditions .
  • Outlier Detection : Use Grubbs’ test (α=0.05) to exclude anomalous data points .
  • Meta-Analysis : Pool data from ≥3 independent studies; calculate weighted mean IC₅₀ with 95% confidence intervals .

Ethical and Compliance Considerations

  • Regulatory Alignment : Ensure compliance with ICH guidelines for preclinical stability and purity testing .
  • Data Transparency : Archive raw spectral data (NMR, HPLC) in public repositories (e.g., Zenodo) for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.